2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide, also known as CTAM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTAM is a member of the acylated aminothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide acts as an agonist for TLR7, which activates the immune system and triggers the production of cytokines and chemokines. This activation leads to the recruitment of immune cells to the site of infection or inflammation, which helps to clear pathogens and promote tissue repair.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the immune system, increase the production of cytokines and chemokines, and promote the recruitment of immune cells to the site of infection or inflammation. 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has also been shown to have anti-tumor activity in various cancer models.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and scaled up for large-scale production. It has been extensively studied and its mechanism of action is well understood. However, 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment to handle the compound safely.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide. One potential direction is the development of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the study of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide in combination with other immune modulators, such as checkpoint inhibitors, to enhance the immune response against cancer. Additionally, the role of TLR7 in various diseases, including autoimmune disorders and infectious diseases, continues to be an area of active research.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide involves the reaction of 2-chloroacetophenone with 4-(furan-2-yl)thiophen-2-ylmethylamine in the presence of a base. The resulting product is then acetylated to yield 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide. This synthetic method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of TLR7, a key receptor in the immune system. 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been used to study the role of TLR7 in various diseases, including cancer, autoimmune disorders, and infectious diseases.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-15-5-2-1-4-12(15)9-17(20)19-10-14-8-13(11-22-14)16-6-3-7-21-16/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRFLFYNOWXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide |
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